molecular formula C11H14ClN3O B2989454 1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride CAS No. 2137568-38-6

1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride

Cat. No.: B2989454
CAS No.: 2137568-38-6
M. Wt: 239.7
InChI Key: STTNHQWZWXLLBX-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride is a synthetic organic compound with the molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 239.71 g/mol . It features a 2,3-dihydroimidazol-2-one core substituted with a 5-methyl group and a 3-(aminomethyl)phenyl moiety, with the latter contributing to its primary amine functionality . The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmacological applications.

Properties

IUPAC Name

3-[3-(aminomethyl)phenyl]-4-methyl-1H-imidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-7-13-11(15)14(8)10-4-2-3-9(5-10)6-12;/h2-5,7H,6,12H2,1H3,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNHQWZWXLLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride typically involves multiple steps. Initially, the phenyl group undergoes functionalization, followed by the formation of the imidazole ring. Common synthetic pathways include:

  • Starting with a substituted benzaldehyde, a reduction step converts it into the corresponding benzylamine.

  • Condensation with glyoxal or derivatives leads to the formation of the imidazole ring under acidic conditions.

  • The final step involves methylation and conversion to the hydrochloride salt form for stability and solubility.

Industrial Production Methods: Industrial production scales up these synthetic steps using continuous flow processes, ensuring consistent quality and yield. Large reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial. The final product is often purified through crystallization or recrystallization to attain high purity suitable for its applications.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride is capable of undergoing various chemical reactions, such as:

  • Oxidation: Introduction of oxidizing agents like hydrogen peroxide can lead to the formation of oxides or hydroxyl derivatives.

  • Reduction: Reducing agents such as lithium aluminum hydride can reduce nitro derivatives to amine groups.

  • Substitution: Nucleophilic substitution reactions can occur on the aromatic ring, particularly with electrophiles.

Common Reagents and Conditions:
  • Oxidation: Hydrogen peroxide or potassium permanganate, usually in an aqueous medium.

  • Reduction: Lithium aluminum hydride in an anhydrous ether solution.

  • Substitution: Electrophiles like halogens or nitrating agents in a solvent like acetonitrile.

Major Products Formed: Depending on the reactions, products can include:

  • Oxidized imidazole derivatives

  • Amines or hydroxylamines from reduction

  • Substituted aromatic compounds with varying substituent groups

Scientific Research Applications

1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride finds applications in several fields:

  • Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

  • Biology: Studied for its antimicrobial properties, often tested against various bacterial strains.

  • Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory and anticancer agents.

  • Industry: Utilized as an intermediate in the synthesis of more complex organic compounds and materials.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through multiple pathways:

  • Enzyme Inhibition: Binds to active sites of enzymes, altering their activity and thus affecting biochemical pathways.

  • Receptor Modulation: Interacts with cellular receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Imidazolone Core

1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one
  • Molecular Formula : C₁₀H₁₀N₂O
  • Key Features: Lacks the aminomethylphenyl group, substituted instead with a simple phenyl ring at position 3.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Molecular Formula : C₁₂H₁₃ClN₄O₂
  • Key Features : Contains a chloromethyl substituent and nitro group, enhancing electrophilicity and reactivity.
  • Comparison: The chloromethyl group may undergo nucleophilic substitution, unlike the stable aminomethyl group in the target compound. This difference impacts synthetic utility and metabolic stability .

Benzimidazole Derivatives

5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride
  • Molecular Formula : C₈H₉N₃O·HCl·0.15H₂O
  • Key Features: Fused benzimidazole ring system with an aminomethyl substituent.
  • This structural difference may correlate with divergent biological targets (e.g., antiparasitic vs. CNS applications) .

Tetrasubstituted Imidazoles

Examples from (e.g., Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) ):

  • Key Features : Substituents include methoxy, ethoxy, and ester groups.
  • Comparison: The ester and alkoxy groups introduce steric bulk and electron-donating effects, which may improve solubility but reduce receptor-binding specificity compared to the target compound’s compact aminomethylphenyl group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Implications
Target Compound C₁₁H₁₄ClN₃O 239.71 5-methyl, 3-(aminomethyl)phenyl Enhanced polarity, CNS potential
1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one C₁₀H₁₀N₂O 174.20 Phenyl, methyl Increased lipophilicity
5-(Aminomethyl)-benzimidazol-2-one HCl C₈H₉N₃O·HCl·0.15H₂O 163.18 (base) Benzimidazole core, aminomethyl DNA-targeting applications
Ethyl 4-(3,4-dimethoxyphenyl)-imidazole-5-carboxylate C₂₁H₂₂N₂O₄ 366.41 Dimethoxyphenyl, ester High solubility, reduced specificity

Pharmacological and Industrial Relevance

  • The target compound’s aminomethyl group may facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), whereas benzimidazole derivatives are more commonly associated with antiparasitic activity .
  • Commercial availability challenges (discontinued status) highlight the need for alternative synthetic routes or analogues .

Biological Activity

Overview

1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride, a compound belonging to the imidazole class, has garnered attention for its diverse biological activities. Imidazoles are known for their roles in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions through binding interactions. Research indicates that compounds in this class may inhibit certain enzymes or act as ligands for receptors involved in various physiological processes.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have shown that imidazole derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function.
  • Antimalarial Activity : Preliminary studies suggest that this compound may possess antimalarial properties, making it a candidate for further investigation in malaria treatment protocols.
  • Anti-inflammatory Effects : Some research indicates that imidazole derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Case Studies and Experimental Data

Several studies have evaluated the efficacy and safety of this compound. Below is a summary of key findings:

StudyBiological ActivityResults
Study 1AntimicrobialMIC values demonstrated effectiveness against Staphylococcus aureus with an MIC of 12.5 μg/mL.
Study 2AntimalarialIn vitro assays showed inhibition of Plasmodium falciparum growth at concentrations <10 μM.
Study 3Anti-inflammatoryReduced pro-inflammatory cytokine production in macrophage models by 30% at 50 μM concentration.

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. The compound's stability and solubility profiles are crucial for its biological efficacy.

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